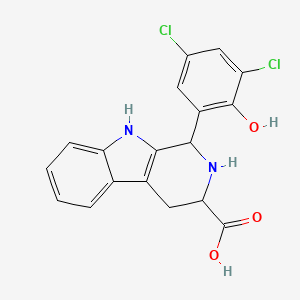

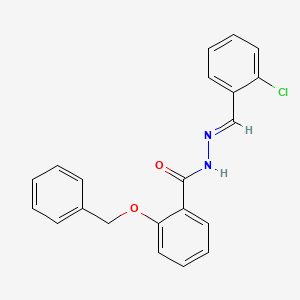

![molecular formula C16H14N2O2 B5506185 1-[(2-methylphenoxy)acetyl]-1H-benzimidazole](/img/structure/B5506185.png)

1-[(2-methylphenoxy)acetyl]-1H-benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 1-[(2-methylphenoxy)acetyl]-1H-benzimidazole, typically involves nucleophilic substitution reactions and condensation processes. For instance, the synthesis can start from o-phenylenediamine reacting with carboxylic acids or their derivatives under specific conditions to yield various benzimidazole derivatives. These synthetic pathways allow for the introduction of different substituents on the benzimidazole core, influencing the compound's physical and chemical properties (Wang, Sarris, Sauer, & Djurić, 2006).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by a fused ring system combining benzene and imidazole rings. This configuration contributes to the compound's stability and reactivity. X-ray crystallography and spectral analysis (e.g., NMR, IR) are commonly used techniques for determining the detailed structure, including the orientation of substituents and the overall geometry of the molecule. Studies have shown that these structural features play a critical role in the compound's interaction with biological targets and its physical properties (Ghichi et al., 2023).

科学的研究の応用

DNA Topoisomerase I Inhibition

1-[(2-methylphenoxy)acetyl]-1H-benzimidazole and its derivatives have been studied for their role in inhibiting mammalian type I DNA topoisomerases. This inhibition is crucial as it impacts DNA replication and cellular division processes, making these compounds potential candidates for cancer treatment and other therapeutic applications (Alpan, Gunes, & Topçu, 2007).

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives, including this compound, have been explored, showing effectiveness against various microbial strains. These properties are significant in the development of new antibiotics and treatments for infectious diseases (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).

Corrosion Inhibition

Benzimidazole derivatives, including this compound, have shown potential as corrosion inhibitors for metals in acidic environments. This application is particularly relevant in industrial processes and maintenance, offering a method to prolong the life of metal components and structures (Yadav, Kumar, Purkait, Olasunkanmi, Bahadur, & Ebenso, 2016).

Antioxidant Properties

Studies have highlighted the antioxidant capabilities of benzimidazole derivatives, including this compound. These properties make them candidates for use in pharmaceuticals aimed at combating oxidative stress-related diseases (Kuş, Ayhan-Kılcıgil, Özbey, Kaynak, Kaya, Çoban, & Can‐Eke, 2008).

Molluscicidal and Antitumor Properties

Research has also explored the molluscicidal and antitumor activities of benzimidazole derivatives. These findings are crucial for developing new therapeutic agents for cancer treatment and agricultural applications (Nofal, Fahmy, & Mohamed, 2002).

将来の方向性

特性

IUPAC Name |

1-(benzimidazol-1-yl)-2-(2-methylphenoxy)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-12-6-2-5-9-15(12)20-10-16(19)18-11-17-13-7-3-4-8-14(13)18/h2-9,11H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQICLDUOXDQGKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N2C=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

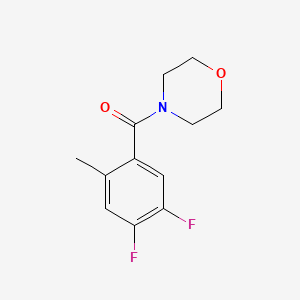

![methyl 4-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5506109.png)

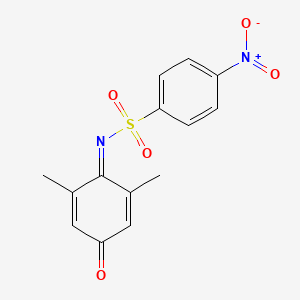

![2-(2-phenyl-1,3-thiazol-4-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5506167.png)

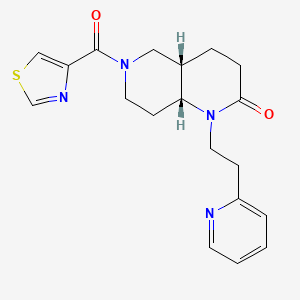

![2-methyl-4-phenyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)nicotinamide dihydrochloride](/img/structure/B5506178.png)

![5-[(4-amino-1-piperidinyl)carbonyl]-3-methyl-1-(2-phenylethyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5506181.png)

![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5506203.png)

![3-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5506222.png)